4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid
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Overview
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring, which is further connected to a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Ethoxycarbonyl Group: The starting material, 4-fluorophenylboronic acid, is reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group.
Coupling Reaction: The intermediate product is then subjected to a Suzuki coupling reaction with 3-bromonicotinic acid in the presence of a palladium catalyst and a base like potassium carbonate. This step forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Ester Hydrolysis: 4-[4-(Carboxy)-3-fluorophenyl]nicotinic acid.
Coupling Reactions: More complex aromatic compounds.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological Studies: It can be used in studies to understand the interactions of nicotinic acid derivatives with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Similar structure but with a trifluoromethyl group instead of an ethoxycarbonyl group.
3-(Ethoxycarbonyl)-4-fluorophenylboronic acid: Similar structure but with a boronic acid group instead of a nicotinic acid moiety.
Uniqueness
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid is unique due to the combination of the ethoxycarbonyl and fluorine groups on the phenyl ring, which can impart distinct chemical and biological properties compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-fluorophenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-2-21-15(20)11-4-3-9(7-13(11)16)10-5-6-17-8-12(10)14(18)19/h3-8H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIRZFUYAIAKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=C(C=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692759 |
Source
|
Record name | 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-82-9 |
Source
|
Record name | 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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